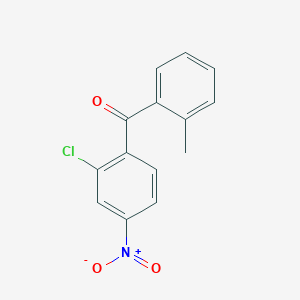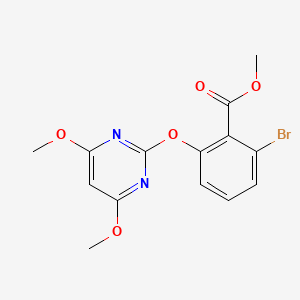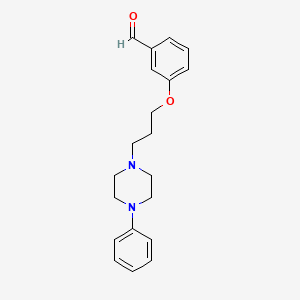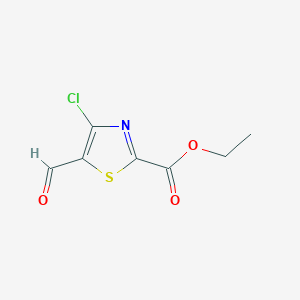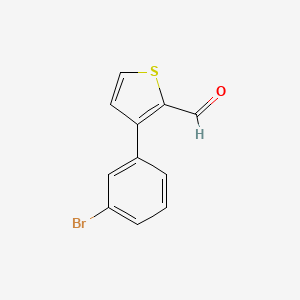
3-(3-Bromophenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 2-position of the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, 3-bromothiophene-2-carbaldehyde can be synthesized by coupling 3-bromothiophene with an appropriate arylboronic acid under mild conditions .
Another method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure efficient production, including the use of appropriate catalysts, solvents, and reaction temperatures.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Bromophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Bromophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(3-Bromophenyl)thiophene-2-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 3-(3-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl and aldehyde groups allows for specific interactions with biological macromolecules, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
3-Bromothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.
3-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position of the phenyl group.
2-(3-Bromophenyl)thiophene-3-carbaldehyde: Similar structure with the aldehyde group at the 3-position of the thiophene ring.
Uniqueness
3-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and material science .
属性
分子式 |
C11H7BrOS |
|---|---|
分子量 |
267.14 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H |
InChI 键 |
OEYZTDHDEOORBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=C(SC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
